molecular formula C12H12O4 B8698963 2-Propenoic acid, 2-(benzoyloxy)-, ethyl ester CAS No. 108725-04-8

2-Propenoic acid, 2-(benzoyloxy)-, ethyl ester

Cat. No.: B8698963
CAS No.: 108725-04-8
M. Wt: 220.22 g/mol
InChI Key: VMFURMPOYRQVAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propenoic acid, 2-(benzoyloxy)-, ethyl ester is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

108725-04-8

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

(3-ethoxy-3-oxoprop-1-en-2-yl) benzoate

InChI

InChI=1S/C12H12O4/c1-3-15-11(13)9(2)16-12(14)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3

InChI Key

VMFURMPOYRQVAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)OC(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

While ethyl pyruvate (174 g, 1.5 mol) was being stirred at 0° C., pyridine (120 g, 1.5 mol) was dropped into the ethyl pyruvate. After it was stirred at 0° C. for 10 minutes, benzoyl chloride (210 g, 1.5 mol) was slowly dropped into this mixture. After the temperature of the reaction solution reached room temperature, the reaction solution was stirred for 48 hours. An aqueous solution of saturated sodium hydrogencarbonate and diethyl ether were added to the reaction solution, and an organic layer was separated by use of a separating funnel. Diethyl ether was again added to the aqueous layer and an organic compound was extracted. The obtained organic layer was then mixed with the organic compound, and sodium sulfate was added for dehydration. Thereafter, the sodium sulfate was removed by filtration and the solvent was removed by use of an evaporator under a reduced pressure. The concentrate was distilled under a reduced pressure (1 mmHg, 92 to 102° C.) to give ethyl α-benzoyloxyacrylate (180 g, yield: 54%).
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174 g
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120 g
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210 g
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